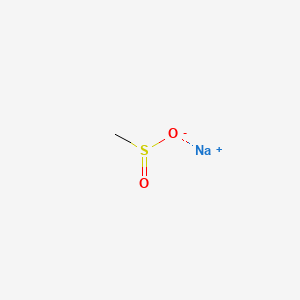![molecular formula C13H7BrCl3NO2 B1224848 1-[4-(2-溴苯甲酰)-1H-吡咯-2-基]-2,2,2-三氯-1-乙酮 CAS No. 477852-47-4](/img/structure/B1224848.png)
1-[4-(2-溴苯甲酰)-1H-吡咯-2-基]-2,2,2-三氯-1-乙酮
描述
1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone (1-BBPTE) is a synthetic compound that has been studied for its potential applications in scientific research. 1-BBPTE has a wide range of applications, from drug development to laboratory experiments.
科学研究应用
抗真菌和抗菌剂
- 抗真菌活性:Massa等人(1988年)对与本化合物在结构上相似的双康唑的吡咯类似物的研究,重点介绍了针对白色念珠菌和其他念珠菌属物种的合成和抗真菌活性。这些化合物表现出显着的抗真菌特性,表明在开发新的抗真菌剂方面具有潜在的应用(Massa等人,1988)。
杂环化学
- 杂环化合物的合成:Abdelhamid等人(2016年)描述了从1-(5-溴苯并呋喃-2-基)乙酮合成各种杂环化合物,包括噻二唑、吡唑并[1,5-a]嘧啶和噻吩并[3,2-d]嘧啶。本研究概述了构建复杂杂环结构的方法,这可能与本化合物的合成和应用有关(Abdelhamid等人,2016)。
有机合成和反应
- 微波介导合成:Darweesh等人(2016年)讨论了基于苯并噻唑和苯并咪唑的杂环化合物的有效微波介导合成,提供了对新合成路线的见解,这些路线可适用于相关化合物的有效合成,包括本化合物(Darweesh等人,2016)。
生物活性
- 抗菌和抗真菌特性:Corelli等人(1985年)合成了具有吡咯部分的抗真菌伊康唑类似物,其起始化合物在结构上与本化合物相关。这些衍生物显示出有希望的抗菌活性,表明在开发新的抗菌和抗真菌剂方面具有潜力(Corelli等人,1985)。
安全和危害
The safety data sheet for a similar compound, 2-Bromobenzoyl chloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
作用机制
Target of Action
The primary target of the compound 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is JAK2 (Janus Kinase 2) . JAK2 is a protein tyrosine kinase involved in a specific set of signal transduction pathways and is implicated in the cell survival signaling .
Mode of Action
The compound specifically targets JAK2 and inhibits its phosphorylation at Tyr1007/1008 . This inhibition disrupts the downstream STAT3 (Signal Transducer and Activator of Transcription 3) Tyr705 signaling pathway, leading to the induction of cell death .
Biochemical Pathways
The JAK2/STAT3 signaling pathway is a crucial cell survival pathway . The compound’s action on JAK2 leads to the modulation of the Akt/Src survival signal and alters the expression of interwoven apoptotic genes . This disruption of the pathway results in the promotion of apoptosis, thereby conferring anti-neoplastic activity .
Result of Action
The compound’s action results in the induction of apoptosis, a form of programmed cell death . This leads to its anti-neoplastic activity, making it a potential therapeutic agent for conditions like lung cancer .
生化分析
Biochemical Properties
1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can bind to specific proteins, altering their conformation and function. These interactions can lead to changes in cellular signaling pathways and metabolic processes, making 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone a valuable tool for studying biochemical mechanisms .
Cellular Effects
The effects of 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting survival signaling pathways such as the JAK2/STAT3 pathway . Additionally, 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone can affect the expression of genes involved in inflammation, cell proliferation, and differentiation, thereby impacting cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of action of 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone involves several key interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it inhibits the phosphorylation of JAK2 at Tyr1007/1008, which in turn prevents the activation of the downstream STAT3 signaling pathway . This inhibition leads to the induction of apoptosis in cancer cells. Additionally, 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone can modulate the expression of genes involved in cell survival and apoptosis, further contributing to its effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular signaling pathways without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and biomolecules, potentially leading to additional biochemical effects. The compound’s metabolism can also influence its pharmacokinetics, including its absorption, distribution, and elimination from the body .
Transport and Distribution
The transport and distribution of 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, affecting its localization and bioavailability . Understanding these transport and distribution mechanisms is crucial for predicting the compound’s effects in vivo.
Subcellular Localization
The subcellular localization of 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone can influence its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles . The subcellular distribution of 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone can affect its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl3NO2/c14-9-4-2-1-3-8(9)11(19)7-5-10(18-6-7)12(20)13(15,16)17/h1-6,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLGWSBOWGUQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



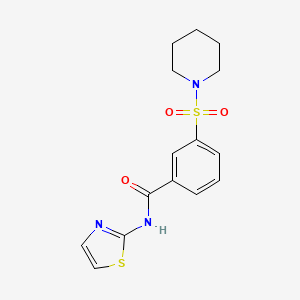
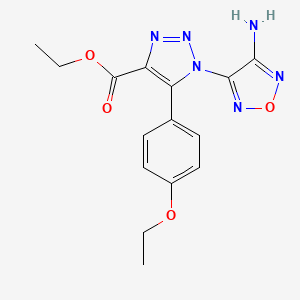

![N-cyclohexyl-2-[(8-methoxy-6-oxo-3-benzo[c][1]benzopyranyl)oxy]acetamide](/img/structure/B1224772.png)
![1-[5-(5-chloro-2-methylphenyl)-2-furanyl]-N-[4-(4-morpholinyl)phenyl]methanimine](/img/structure/B1224773.png)
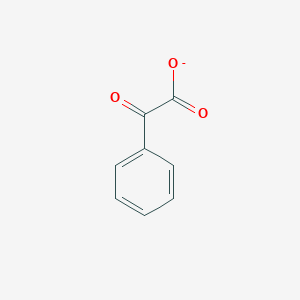

![1-(2,4-Dimethylphenyl)-3-[2-[(4-methylphenyl)thio]ethyl]thiourea](/img/structure/B1224779.png)
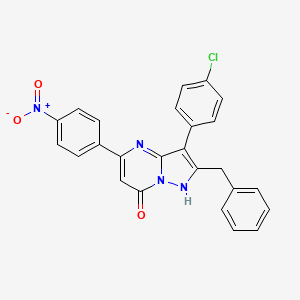
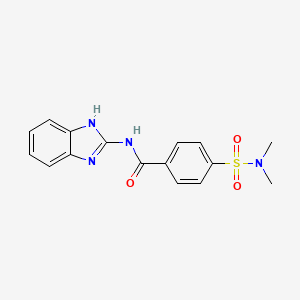
![5-[[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)thio]methyl]-2-furancarboxylic acid methyl ester](/img/structure/B1224785.png)

![(E)-1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B1224787.png)
